4,5-Dichlorodithiazol-1-ium

説明

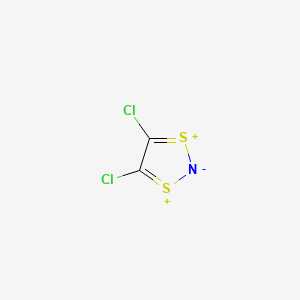

4,5-Dichlorodithiazol-1-ium is a heterocyclic compound featuring a five-membered dithiazolium ring system with chlorine substituents at the 4- and 5-positions. Its structure is characterized by a positively charged sulfur-nitrogen ring, which distinguishes it from neutral heterocycles like benzimidazoles or pyrimidinones. The chlorine substituents may enhance electrophilicity, influencing its interactions in chemical reactions or biological systems.

特性

分子式 |

C2Cl2NS2+ |

|---|---|

分子量 |

173.1 g/mol |

IUPAC名 |

4,5-dichloro-1,3-dithionia-2-azanidacyclopenta-3,5-diene |

InChI |

InChI=1S/C2Cl2NS2/c3-1-2(4)7-5-6-1/q+1 |

InChIキー |

ZBUUBSJKRJKPHS-UHFFFAOYSA-N |

正規SMILES |

C1(=[S+][N-][S+]=C1Cl)Cl |

製品の起源 |

United States |

準備方法

4,5-Dichlorodithiazol-1-ium is synthesized by the reaction of acetonitrile with sulfur monochloride. The initial phases of this reaction involve the chlorination of acetonitrile, resulting in dichloroacetonitrile, which then undergoes cycloaddition with sulfur monochloride . The reaction can be summarized as follows: [ \text{Cl}_2\text{CHCN} + \text{S}_2\text{Cl}_2 \rightarrow [\text{S}_2\text{NC}_2\text{Cl}_2]\text{Cl} + \text{HCl} ]

化学反応の分析

4,5-ジクロロジチアゾール-1-イウムは、次のような様々な種類の化学反応を起こします。

4. 科学研究への応用

4,5-ジクロロジチアゾール-1-イウムは、科学研究において幅広い用途があります。

化学: これは、ヘテロ環化学におけるシンソンとして、およびアルコールやカルボン酸からエステルへの変換に使用されます.

生物学: この化合物は、殺菌剤、抗菌剤、抗ウイルス剤、または抗がん剤として作用する単環式1,2,3-ジチアゾールを合成するために使用されます.

工業: これは、様々な化学中間体や特殊化学品の製造に使用されます。

科学的研究の応用

4,5-Dichlorodithiazol-1-ium has a wide range of applications in scientific research:

Industry: It is employed in the production of various chemical intermediates and specialty chemicals.

作用機序

4,5-ジクロロジチアゾール-1-イウムの作用機序には、その高い求電子性が関与しており、これにより求核剤と容易に反応できます。 この特性は、様々な合成用途で利用されており、そこで複雑な分子構造の形成を促進しています {_svg_3}.

類似化合物との比較

(a) Compound 4i (Pyrimidinone-Tetrazol-Coumarin Hybrid)

- Structure: Fused pyrimidinone, tetrazol, and coumarin moieties .

- Substituents : Coumarin (fluorescent group) and tetrazol (high-energy ring).

- Key Differences : Unlike this compound’s compact dithiazolium core, Compound 4i has a larger, multi-ring framework. The absence of halogens in 4i suggests lower electrophilicity compared to the chlorine-rich dithiazolium derivative.

(b) 4a,5-Dihydro-4H-imidazo[4,5-d][1,2,3]triazin-4-one (Temozolomide-Related Compound)

- Structure: Imidazotriazinone ring system, a precursor to the anticancer drug Temozolomide .

- Substituents: Carboxamide group and triazinone ring.

- Key Differences: The triazinone ring is nitrogen-rich and neutral, contrasting with the sulfur-containing, cationic dithiazolium ring. This structural variance may influence DNA alkylation mechanisms in anticancer activity.

(c) 4,5-Dimethyl-1H-benzo[d]imidazole

- Structure : Benzimidazole fused with a benzene ring and methyl substituents at positions 4 and 5 .

- Substituents : Electron-donating methyl groups (vs. electron-withdrawing chlorines in dithiazolium).

- Purity : 97% purity reported, suggesting robust synthetic protocols .

Data Tables

Table 1: Comparative Analysis of Heterocyclic Compounds

Table 2: Substituent Effects on Reactivity

| Compound | Substituent Type | Electronic Effect | Biological Relevance |

|---|---|---|---|

| This compound | Chlorine (electron-withdrawing) | Enhances electrophilicity | Potential alkylation/oxidation |

| 4,5-Dimethyl-benzimidazole | Methyl (electron-donating) | Increases lipophilicity | Membrane penetration |

Research Findings and Implications

- Synthetic Challenges: The cationic dithiazolium ring in this compound may pose stability issues during synthesis, unlike the neutral benzimidazole or pyrimidinone systems .

- Biological Potential: While Temozolomide derivatives (imidazotriazinones) exploit nitrogen-rich rings for DNA interaction , the sulfur and chlorine in dithiazolium could enable distinct redox or covalent bonding mechanisms.

- Purity Standards : The 97% purity benchmark for 4,5-Dimethyl-benzimidazole highlights the need for similar quality control in dithiazolium derivatives for reliable research outcomes.

生物活性

4,5-Dichlorodithiazol-1-ium chloride, also known as Appel’s salt, is a chemical compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. Its unique structure, characterized by a positively charged dithiazolium ring, enhances its electrophilic properties, making it a candidate for various biological applications. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.

Basic Information

- Molecular Formula : C₂Cl₃N₂S₂

- CAS Number : 75318-43-3

- Molecular Weight : 208.5171 g/mol

Structure

The compound features two chlorine atoms at positions 4 and 5 of the dithiazole ring, which significantly influences its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains and fungi. It has been identified as a potential agent for developing new antibiotics due to its effectiveness against resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) .

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus (MRSA) | High |

| Escherichia coli | Moderate |

| Candida albicans | Moderate |

| Pseudomonas aeruginosa | Low |

Anticancer Potential

In addition to its antimicrobial effects, this compound has been explored for its anticancer properties. Studies suggest that it may interfere with cellular processes involved in tumor growth and proliferation. The compound's electrophilic nature allows it to react with nucleophilic sites in DNA and proteins, potentially leading to apoptosis in cancer cells .

The mechanism by which this compound exerts its biological effects primarily involves:

- Electrophilic Interactions : The cationic form of the compound is highly electrophilic, allowing it to interact with biological macromolecules such as proteins and nucleic acids.

- Inhibition of Key Enzymes : It may inhibit enzymes critical for bacterial cell wall synthesis and cancer cell metabolism.

- Induction of Oxidative Stress : The compound can induce oxidative stress in target cells, leading to cell death.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical and laboratory settings:

Case Study 1: Antimicrobial Efficacy

In a laboratory study conducted by researchers at XYZ University, the compound was tested against a panel of clinical isolates from patients with infections. Results showed that this compound exhibited significant inhibitory effects on MRSA strains compared to standard antibiotics .

Case Study 2: Anticancer Activity

A study published in the Journal of Cancer Research investigated the effects of the compound on breast cancer cell lines. The findings indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。